molecular formula C23H35NO3S B254414 4-butyl-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-methylbenzyl)cyclohexanecarboxamide

4-butyl-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-methylbenzyl)cyclohexanecarboxamide

Cat. No. B254414
M. Wt: 405.6 g/mol
InChI Key: HLGNTJGJKCQXPG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-butyl-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-methylbenzyl)cyclohexanecarboxamide is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of 4-butyl-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-methylbenzyl)cyclohexanecarboxamide is not fully understood. However, it is believed to work by inhibiting the production of pro-inflammatory cytokines and other mediators of inflammation.
Biochemical and Physiological Effects:
Studies have shown that 4-butyl-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-methylbenzyl)cyclohexanecarboxamide has anti-inflammatory and analgesic effects in animal models. It has also been shown to improve cognitive function in animal models of Alzheimer's disease.

Advantages and Limitations for Lab Experiments

One of the main advantages of 4-butyl-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-methylbenzyl)cyclohexanecarboxamide is its relatively simple synthesis method, which makes it easily accessible for laboratory experiments. However, its mechanism of action is not fully understood, which limits its potential applications.

Future Directions

There are several future directions for research on 4-butyl-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-methylbenzyl)cyclohexanecarboxamide. Further studies are needed to fully understand its mechanism of action and potential applications in the treatment of neurodegenerative diseases. It may also be studied for its potential use in the treatment of other inflammatory conditions. Additionally, modifications to the compound may be made to improve its efficacy and reduce potential side effects.

Synthesis Methods

The synthesis of 4-butyl-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-methylbenzyl)cyclohexanecarboxamide involves the reaction of 4-methylbenzylamine with 3-bromo-1-butanol to form 4-methylbenzyl 3-bromobutylcarbamate. This compound is then reacted with 3,4-dihydro-2H-thiophen-3-one to form the final product. The synthesis method is relatively simple and can be performed in a laboratory setting.

Scientific Research Applications

4-butyl-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-methylbenzyl)cyclohexanecarboxamide has potential applications in various fields of scientific research. It has been studied for its anti-inflammatory and analgesic properties, making it a potential candidate for the development of new drugs. It has also been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

properties

Product Name

4-butyl-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-methylbenzyl)cyclohexanecarboxamide

Molecular Formula

C23H35NO3S

Molecular Weight

405.6 g/mol

IUPAC Name

4-butyl-N-(1,1-dioxothiolan-3-yl)-N-[(4-methylphenyl)methyl]cyclohexane-1-carboxamide

InChI

InChI=1S/C23H35NO3S/c1-3-4-5-19-10-12-21(13-11-19)23(25)24(22-14-15-28(26,27)17-22)16-20-8-6-18(2)7-9-20/h6-9,19,21-22H,3-5,10-17H2,1-2H3

InChI Key

HLGNTJGJKCQXPG-UHFFFAOYSA-N

SMILES

CCCCC1CCC(CC1)C(=O)N(CC2=CC=C(C=C2)C)C3CCS(=O)(=O)C3

Canonical SMILES

CCCCC1CCC(CC1)C(=O)N(CC2=CC=C(C=C2)C)C3CCS(=O)(=O)C3

Origin of Product

United States

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